

# A Spectroscopic Showdown: Isopropyl 3-Aminocrotonate and Its Derivatives Under the Analytical Lens

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## Compound of Interest

Compound Name: *Isopropyl 3-aminocrotonate*

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For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of synthetic intermediates is paramount. **Isopropyl 3-aminocrotonate** and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active compounds. This guide offers a comparative spectroscopic analysis of **isopropyl 3-aminocrotonate** and its close chemical cousins, providing essential data for identification, characterization, and quality control.

This publication presents a detailed comparison of the spectroscopic characteristics of **isopropyl 3-aminocrotonate**, ethyl 3-aminocrotonate, and N-acetyl **isopropyl 3-aminocrotonate**. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective reference for researchers working with these enamines.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses for **isopropyl 3-aminocrotonate** and its selected derivatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Compound	$\delta$ (ppm)	Multiplicity	Integration	Assignment
Isopropyl 3-aminocrotonate	4.88	septet	1H	CH (isopropyl)
4.52	s	1H	=CH	
4.4 (broad s)	2H	NH <sub>2</sub>		
1.90	s	3H	CH <sub>3</sub> (crotonate)	
1.22	d	6H	CH <sub>3</sub> (isopropyl)	
Ethyl 3-aminocrotonate	7.62 (broad s)	2H	NH <sub>2</sub>	
4.30	s	1H	=CH	
3.90	q	2H	OCH <sub>2</sub>	
1.71	s	3H	CH <sub>3</sub> (crotonate)	
1.06	t	3H	CH <sub>3</sub> (ethyl)	
N-Acetyl				
Isopropyl 3-aminocrotonate (Predicted)	~11.0 (broad s)	1H	NH	
~5.0	s	1H	=CH	
~4.9	septet	1H	CH (isopropyl)	
~2.1	s	3H	CH <sub>3</sub> (acetyl)	
~2.0	s	3H	CH <sub>3</sub> (crotonate)	
~1.2	d	6H	CH <sub>3</sub> (isopropyl)	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Compound	$\delta$ (ppm)	Assignment
Isopropyl 3-aminocrotonate (Predicted)	~170.0	C=O
	~158.0	C-NH <sub>2</sub>
	~85.0	=CH
	~65.0	CH (isopropyl)
	~22.0	CH <sub>3</sub> (isopropyl)
	~20.0	CH <sub>3</sub> (crotonate)
Ethyl 3-aminocrotonate <sup>[1]</sup>	170.5	C=O
	160.6	C-NH <sub>2</sub>
	83.7	=CH
	58.6	OCH <sub>2</sub>
	22.2	CH <sub>3</sub> (crotonate)
	14.8	CH <sub>3</sub> (ethyl)
N-Acetyl Isopropyl 3- aminocrotonate (Predicted)	~172.0	C=O (amide)
	~169.0	C=O (ester)
	~155.0	=C-NH
	~100.0	=CH
	~66.0	CH (isopropyl)
	~24.0	CH <sub>3</sub> (acetyl)
	~22.0	CH <sub>3</sub> (isopropyl)
	~18.0	CH <sub>3</sub> (crotonate)

Table 3: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>)

Compound	N-H stretch	C=O stretch	C=C stretch	C-O stretch
Isopropyl 3-aminocrotonate	3400-3200 (br)	~1660	~1610	~1250, ~1100
Ethyl 3-aminocrotonate	3400-3200 (br)	~1660	~1610	~1260, ~1090
N-Acetyl Isopropyl 3-aminocrotonate (Predicted)	~3300 (br)	~1710 (amide I), ~1670 (ester)	~1620	~1240, ~1100

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Isopropyl 3-aminocrotonate	143	128 [M-CH <sub>3</sub> ] <sup>+</sup> , 100 [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> , 85 [M-C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> , 58 [C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
Ethyl 3-aminocrotonate	129	114 [M-CH <sub>3</sub> ] <sup>+</sup> , 100 [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 84 [M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 58 [C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
N-Acetyl Isopropyl 3-aminocrotonate (Predicted)	185	143 [M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> , 128 [M-C <sub>2</sub> H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup> , 100 [M-C <sub>2</sub> H <sub>2</sub> O - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

A brief overview of the methodologies used for the spectroscopic analyses is provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence was used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence was employed to simplify the spectra.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded by accumulating 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty crystal was recorded prior to each sample measurement and automatically subtracted.

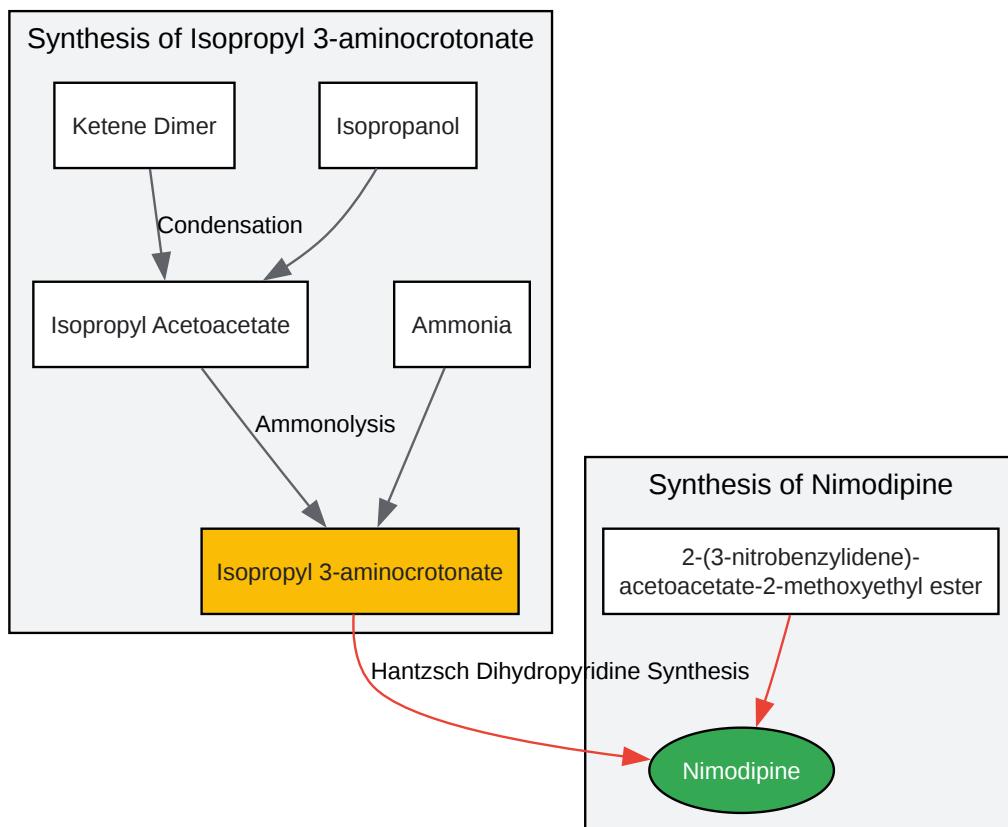
## Electron Impact-Mass Spectrometry (EI-MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization source. The electron energy was set to 70 eV. The sample was introduced via a direct insertion probe or a gas chromatograph inlet. The mass analyzer scanned a mass-to-charge ( $m/z$ ) range of 40-400.

## Synthetic Pathway Visualization

**Isopropyl 3-aminocrotonate** is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of the calcium channel blocker Nimodipine.[\[2\]](#)[\[3\]](#) The following diagram illustrates the key steps in this synthetic route.

## Synthesis of Nimodipine from Isopropyl 3-aminocrotonate

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Caption: Synthetic pathway of Nimodipine from **Isopropyl 3-aminocrotonate**.

This guide provides a foundational spectroscopic comparison of **isopropyl 3-aminocrotonate** and its derivatives. The presented data and protocols are intended to aid in the rapid and accurate identification and characterization of these important synthetic intermediates.

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